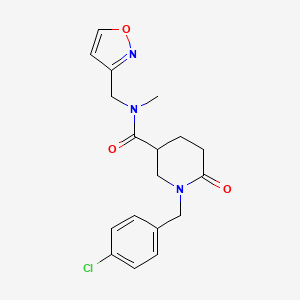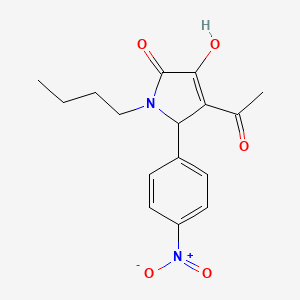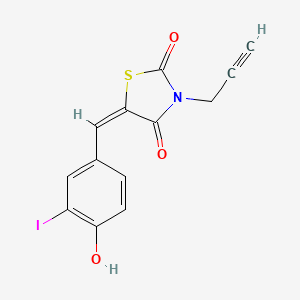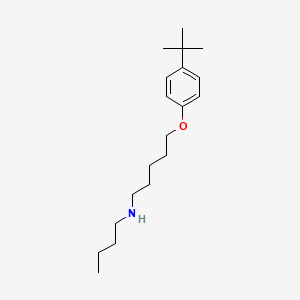![molecular formula C13H12N2O2S B5150985 4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5150985.png)
4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, also known as TTAD, is a heterocyclic compound that has been widely used in scientific research. TTAD is a bicyclic molecule that contains a thiazole and a pyrrolidine ring, and it exhibits interesting biological properties.
Mechanism of Action
The mechanism of action of 4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in DNA replication and transcription. This compound has been shown to bind to DNA and induce DNA damage, which leads to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in the regulation of DNA topology.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. This compound has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. Furthermore, this compound has been shown to exhibit anti-inflammatory activity and to modulate the immune response.
Advantages and Limitations for Lab Experiments
4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also highly soluble in organic solvents, which makes it easy to handle in the lab. However, this compound has some limitations as well. It is a highly reactive compound that can undergo non-specific reactions with other molecules in the lab. Furthermore, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the research on 4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione. One direction is to investigate its potential as a photosensitizer for photodynamic therapy. Another direction is to explore its use as a fluorescent probe for the detection of metal ions. Additionally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new biologically active compounds. Finally, the elucidation of the mechanism of action of this compound could lead to the development of new drugs for the treatment of cancer, viral infections, and bacterial infections.
In conclusion, this compound, or this compound, is a heterocyclic compound that has exhibited interesting biological properties. Its synthesis method has been optimized to yield high purity and high yield of this compound. This compound has been widely used in scientific research due to its unique properties, and it has been shown to exhibit antitumor activity, antiviral activity, and antimicrobial activity. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in DNA replication and transcription. This compound has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for the research on this compound, including its potential as a photosensitizer for photodynamic therapy and its use as a fluorescent probe for the detection of metal ions.
Synthesis Methods
The synthesis of 4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione can be achieved through a multistep process that involves the condensation of thiosemicarbazide with diethyl acetylenedicarboxylate, followed by the reaction with maleic anhydride and acetic anhydride. The final product is obtained after purification by column chromatography. This method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been widely used in scientific research due to its unique properties. It has been shown to exhibit antitumor activity, antiviral activity, and antimicrobial activity. This compound has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. Furthermore, this compound has been used as a building block for the synthesis of other biologically active compounds.
Properties
IUPAC Name |
4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-11-9-7-1-2-8(4-3-7)10(9)12(17)15(11)13-14-5-6-18-13/h1-2,5-10H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVFGSQRSDNNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5150916.png)
![allyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5150924.png)
![3-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5150936.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5150952.png)
![ethyl 4-(anilinocarbonyl)-3-methyl-5-{[(2-pyrimidinylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5150957.png)
![1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5150965.png)


![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150994.png)

![N-{1-[1-(2,5-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5151003.png)
![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5151007.png)
![N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5151019.png)
